4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazolyl group attached to a nitrophenyl moiety
Preparation Methods
The synthesis of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide include:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a benzamide core but differ in their substituents and biological activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have a similar thiazole ring but differ in their overall structure and applications.
2-methyl-4-(4-nitrophenyl)thiazole: This compound shares the nitrophenyl-thiazole moiety but lacks the benzamide and ethylsulfonyl groups.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-9-5-13(6-10-15)17(22)20-18-19-16(11-27-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEGTDZGSADEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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